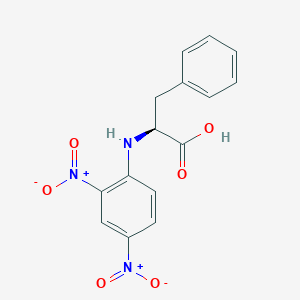

N-(2,4-Dinitrophenyl)-L-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQHTLAEPSKXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-54-5, 10549-12-9 | |

| Record name | N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC78496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC526957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Pathways and Mechanistic Elucidation of N 2,4 Dinitrophenyl L Phenylalanine

Synthetic Methodologies for N-(2,4-Dinitrophenyl)-L-phenylalanine

The primary route for synthesizing this compound involves the direct derivatization of the amino group of L-phenylalanine.

Direct N-Derivatization of L-Phenylalanine with Dinitrohalobenzenes

The synthesis of this compound is commonly achieved through the reaction of L-phenylalanine with a dinitrohalobenzene, such as 2,4-dinitrochlorobenzene. nih.gov This reaction is a nucleophilic aromatic substitution where the amino group of L-phenylalanine attacks the electron-deficient aromatic ring of the dinitrohalobenzene, displacing the halide. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the halide for substitution.

| Reactant A | Reactant B | Product | Reaction Type |

| L-Phenylalanine | 2,4-Dinitrochlorobenzene | This compound | Nucleophilic Aromatic Substitution |

Optimization of Reaction Conditions for Regioselectivity and Yield

While specific studies focused solely on the optimization of reaction conditions for this synthesis are not extensively detailed, established procedures provide a basis for achieving successful derivatization. nih.gov The reaction is typically carried out in a basic medium to deprotonate the amino group of L-phenylalanine, thereby increasing its nucleophilicity. The choice of solvent and base is crucial for ensuring the solubility of the reactants and for promoting the reaction to completion while minimizing side reactions. The regioselectivity is inherently controlled by the substitution pattern of the dinitrohalobenzene, leading to the formation of the N-derivatized product.

Strategies for Preparation as an Intermediate in Multi-step Syntheses

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly substituted benzimidazoles. nih.gov This compound is a precursor for producing 2-substituted 5-nitro-1H-benzimidazole-3-oxides, a class of compounds investigated for their potential antibacterial properties. nih.govnih.govresearchgate.net The synthesis strategy involves the initial preparation of this compound, which then undergoes a base-catalyzed intramolecular cyclization to form the target benzimidazole-N-oxide derivative. nih.gov

Investigation of Intramolecular Cyclization Reactions

The intramolecular cyclization of this compound has been studied in both the gas and solution phases, revealing distinct mechanistic pathways. nih.gov

Characterization of Gas-Phase Cyclization Pathways

In the gas phase, the cyclization of deprotonated this compound has been investigated using tandem mass spectrometry. nih.gov Collisionally activated dissociation of the [M - H]⁻ ion (m/z 330) initiates a fragmentation process that is considered a gas-phase analog of the solution-phase reaction. nih.govnih.govresearchgate.net The primary pathway involves the sequential elimination of carbon dioxide (CO₂) and water (H₂O) to produce a deprotonated benzimidazole-N-oxide derivative. nih.govnih.gov For this compound, this results in a fragment ion at m/z 268, corresponding to the loss of the elements of carbonic acid (H₂CO₃). nih.gov Unlike similar reactions with N-(2,4-dinitrophenyl)-alanine, an intermediate corresponding to the loss of only CO₂ is not observed in detectable abundance, suggesting it is a transient species. nih.gov The high nucleophilicity of the unsolvated anion in the gas phase facilitates this facile cyclization. nih.gov

Analysis of Solution-Phase Cyclization Mechanisms

In solution, the cyclization of this compound to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide is typically achieved through base catalysis, for instance, by refluxing with a 10% solution of sodium hydroxide (B78521) in a dioxane/water mixture. nih.gov Kinetic and NMR studies suggest that the mechanism involves an intermediate dianion of the starting material. nih.gov For the reaction to proceed on a practical timescale in solution, the reactant must be a dianion. nih.govnih.govresearchgate.net The presence of the second nitro group at the 4-position facilitates the cyclization under less basic conditions compared to analogs with only one nitro group, such as N-(2-nitrophenyl)phenylalanine. nih.govnih.gov

| Feature | Gas-Phase Cyclization | Solution-Phase Cyclization |

| Reacting Species | Monoanion ([M - H]⁻) | Dianion |

| Conditions | Collisionally activated dissociation in a mass spectrometer | Base-catalyzed (e.g., NaOH) in aqueous dioxane |

| Mechanism | Sequential elimination of CO₂ and H₂O | Cyclization and elimination via a dianion intermediate |

| Product | Deprotonated 2-benzyl-5-nitro-1H-benzimidazole-3-oxide | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide |

Influence of pH and Solvent Environment on Cyclization Dynamics

The cyclization of this compound is a base-catalyzed reaction that is highly dependent on pH and the solvent system employed. nih.govnih.gov Research has shown that these reactions are typically carried out by heating the N-(2,4- or 2,6-dinitrophenyl) amino acid with a strong base, such as sodium hydroxide (NaOH), in a mixed solvent system like aqueous dioxane. nih.govresearchgate.netconicet.gov.ar

The reaction's progress in solution is contingent on the formation of a dianion of the dinitrophenyl amino acid. nih.govnih.gov This requirement underscores the need for a sufficiently basic environment to deprotonate both the carboxylic acid group and the amino group, facilitating the intramolecular nucleophilic attack required for ring closure. For the reaction to proceed at a reasonable rate in solution, the reactant must be in this dianionic state. nih.govnih.gov The use of a dioxane-water mixture (e.g., 6:4 or 1:1 ratio) provides a medium that can dissolve both the organic substrate and the inorganic base, creating a suitable environment for the reaction to occur efficiently. nih.govresearchgate.net In contrast, gas-phase experiments show that cyclization of the monoanion is facile, likely due to the absence of solvation, which increases the nucleophilicity of the anion. nih.gov

Formation and Structural Analysis of Benzimidazole-N-oxide Products

The base-catalyzed intramolecular cyclization of this compound yields a specific heterocyclic product: 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov This reaction represents an efficient and common method for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, a class of compounds noted for their potential as antibacterial agents. nih.govnih.govresearchgate.net

The general transformation involves the amino group of the phenylalanine moiety attacking the phenyl ring ortho to one of the nitro groups, leading to the formation of the imidazole (B134444) ring. The mechanism is proposed to involve the formation of an N-alkylidene 2-nitrosoaniline-type intermediate as the rate-determining step. conicet.gov.ar The structure of the resulting benzimidazole-N-oxide product can be verified by comparison with authentic reference compounds prepared through established synthetic routes. nih.gov Tandem mass spectrometry experiments have been instrumental in establishing the fragmentation patterns of these compounds, confirming that the deprotonated molecules dissociate through sequential eliminations of carbon dioxide (CO2) and water (H2O) to produce the deprotonated benzimidazole-N-oxide derivatives. nih.govnih.gov

Comparative Mechanistic Studies with Related Dinitrophenyl-Amino Acids

To better understand the reactivity of this compound, comparative studies with related dinitrophenyl-amino acids have been conducted. These studies highlight the influence of the amino acid side chain and the electronic effects of the nitro groups on the reaction kinetics and mechanism.

Contrasting Reactivity of this compound with Dinitrophenyl-Alanine Analogues

Both this compound and its alanine (B10760859) analogue, N-(2,4-dinitrophenyl)-alanine, undergo analogous base-catalyzed cyclization reactions in solution to form their respective benzimidazole-N-oxide derivatives. nih.gov The primary difference in the product is the substituent at the 2-position of the benzimidazole (B57391) ring, which is derived from the amino acid's side chain.

| Starting Compound | Side Chain (R) | Cyclization Product |

|---|---|---|

| This compound | Benzyl (B1604629) | 2-Benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov |

| N-(2,4-Dinitrophenyl)-alanine | Methyl | 2-Methyl-5-nitro-1H-benzimidazole-3-oxide nih.govresearchgate.net |

The fundamental reaction mechanism is consistent for both compounds, involving a base-catalyzed intramolecular cyclization. nih.gov Mass spectrometry studies show that both the phenylalanine and alanine derivatives exhibit similar fragmentation behavior, proceeding through the elimination of CO2 and H2O to form the final product structure. nih.govnih.gov This indicates that the nature of the alkyl or benzyl side chain at the alpha-carbon does not fundamentally alter the course of the cyclization reaction.

Impact of Nitro Group Position and Number on Reaction Kinetics (e.g., Mononitrophenyl versus Dinitrophenyl)

The number and position of nitro groups on the phenyl ring have a profound impact on the kinetics of the cyclization reaction. This is clearly demonstrated by comparing the reactivity of this compound with its mononitro analogue, N-(2-nitrophenyl)-phenylalanine. nih.gov

The presence of a second nitro group at the 4-position, as in the dinitrophenyl compound, significantly facilitates the cyclization. nih.govnih.govresearchgate.net This is due to the strong electron-withdrawing nature of the nitro groups, which increases the acidity of the N-H proton and activates the aromatic ring towards nucleophilic attack. Consequently, the cyclization of this compound proceeds under standard basic conditions. nih.gov

In contrast, the cyclization of N-(2-nitrophenyl)-phenylalanine, which lacks the second nitro group, requires more stringent, strongly basic conditions to proceed effectively in solution. nih.govnih.govresearchgate.net This demonstrates that the additional nitro group plays a crucial role in lowering the activation energy for the reaction.

| Compound | Number of Nitro Groups | Relative Reactivity/Conditions for Cyclization | Product |

|---|---|---|---|

| This compound | Two | Cyclizes under standard base-catalyzed conditions nih.gov | 2-Benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov |

| N-(2-nitrophenyl)-phenylalanine | One | Requires stronger basic conditions for cyclization nih.govnih.govresearchgate.net | 2-Benzyl-1H-benzimidazole-3-oxide nih.gov |

Advanced Spectroscopic and Computational Characterization of N 2,4 Dinitrophenyl L Phenylalanine

Spectroscopic Investigations for Molecular Structure and Electronic Properties

Spectroscopic methods offer empirical data on the vibrational and electronic nature of N-(2,4-Dinitrophenyl)-L-phenylalanine, which can be correlated with theoretical models for a comprehensive molecular portrait.

Vibrational Spectroscopy (FTIR, FT-Raman) and Theoretical Frequency Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. thermofisher.com For this compound, the vibrational spectrum is a composite of the modes from the phenylalanine backbone, the phenyl ring, and the dinitrophenyl group.

Theoretical frequency assignments are typically performed using Density Functional Theory (DFT) calculations, which model the vibrational modes of the optimized molecular structure. nih.govyildiz.edu.tr While a complete experimental spectrum for this specific molecule is not readily published, a detailed assignment can be constructed based on well-established characteristic frequencies for its constituent functional groups, as validated in studies of related compounds like L-phenylalanine and 2,4-dinitrophenylhydrazine. nih.govresearchgate.netresearchgate.net

Key vibrational modes for this compound include:

N-H Vibrations: The N-H stretching of the secondary amine is expected in the 3300-3400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations from both phenyl rings typically appear as multiple weak bands between 3100 and 3000 cm⁻¹. scirp.org Aliphatic C-H stretching from the phenylalanine backbone (CH and CH₂) occurs in the 3000-2850 cm⁻¹ range. researchgate.net

C=O Stretching: The carboxylic acid carbonyl (C=O) stretch is a strong, characteristic band, typically found between 1700 and 1760 cm⁻¹.

NO₂ Vibrations: The dinitrophenyl group is characterized by strong absorptions from the asymmetric and symmetric stretching of the nitro groups (NO₂), appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings are observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching of the C-N bond linking the phenylalanine and dinitrophenyl moieties is expected in the 1200-1350 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | CH₂ and CH groups | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 |

| C=C Stretch (Aromatic) | Phenyl Rings | 1400 - 1600 |

| NO₂ Asymmetric Stretch | Nitro Groups | ~1530 |

| NO₂ Symmetric Stretch | Nitro Groups | ~1350 |

| C-N Stretch | Aryl-Amine | 1200 - 1350 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of atoms in a molecule. The chemical shift (δ) of a nucleus is sensitive to the electronic structure surrounding it. Experimental ¹H NMR data for this compound has been reported, providing a basis for structural confirmation. chemicalbook.com

Theoretical prediction of NMR chemical shifts is a key component of modern structural analysis and is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net This computational approach calculates the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The chemical shifts are then predicted by referencing these calculated shielding values to a standard, such as Tetramethylsilane (TMS). researchgate.net The strong agreement between the predicted and experimental values serves to validate the computed molecular structure. researchgate.net

The experimental ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the protons of the dinitrophenyl ring, the phenylalanine aromatic ring, and the amino acid backbone, as detailed in the table below.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Dinitrophenyl H | 8.859 | d |

| Dinitrophenyl H | 8.793 | d |

| Dinitrophenyl H | 8.256 | dd |

| Phenylalanine Aromatic H | 7.27 | m |

| Phenylalanine Aromatic H | 7.25 | m |

| Phenylalanine Aromatic H | 7.23 | m |

| Phenylalanine Aromatic H | 7.188 | m |

| α-CH | 5.023 | m |

| β-CH₂ | 3.30 | m |

| β-CH₂ | 3.27 | m |

Data sourced from ChemicalBook, measured in DMSO-d₆ at 400 MHz. chemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions and Molecular Orbitals

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The absorption of photons promotes electrons from occupied molecular orbitals to unoccupied ones, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

This compound possesses two significant chromophores: the phenyl ring of the phenylalanine residue and, more importantly, the 2,4-dinitrophenyl group. While phenylalanine itself exhibits absorption maxima around 258 nm, the highly conjugated dinitrophenyl system dominates the spectrum, causing a significant shift to longer wavelengths (a bathochromic shift). thermofisher.comsielc.com This is due to the presence of the nitro groups, which extend the π-electron system and introduce non-bonding (n) electrons on the oxygen atoms.

The primary electronic transitions responsible for UV-Vis absorption in this molecule are:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups or the carboxylic acid) to a π* antibonding orbital. These transitions generally occur at longer wavelengths than π → π* transitions. libretexts.org

The precise absorption maxima (λ_max) and the energy of these transitions are directly related to the energy difference between the molecular orbitals involved, which can be calculated using quantum chemical methods like Time-Dependent DFT (TD-DFT). researchgate.netmaterialsciencejournal.org

Table 3: Principal Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

| π → π | π (HOMO) → π (LUMO) | Dinitrophenyl Ring, Phenyl Ring | UV-A (315-400 nm) |

| n → π | n (O atoms) → π (LUMO) | Nitro Groups, Carbonyl Group | UV-A / Visible |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a detailed exploration of molecular geometry, electronic structure, and reactivity at the atomic level. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of complex organic molecules. nih.gov For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the molecule's most stable three-dimensional conformation through geometry optimization. researchgate.netmaterialsciencejournal.org This process minimizes the total electronic energy of the molecule, yielding precise theoretical values for bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is crucial for analyzing the electronic structure. Key parameters derived from these calculations include the energies of the frontier molecular orbitals, HOMO and LUMO. youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. researchgate.net This energy gap also corresponds to the energy of the lowest electronic transition, which can be correlated with the UV-Visible spectrum. researchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 4: Key Electronic Properties from DFT Calculations

| Property | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | Correlates with chemical stability and the energy of the lowest electronic transition. |

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. It plots the potential energy of a molecular system as a function of its geometry, typically along a specific reaction coordinate. researchgate.net By mapping the PES, chemists can identify stable intermediates, locate transition states (the energy maxima along a reaction pathway), and determine the activation energy of a reaction.

Theoretical studies on the deprotonated form of N-(2,4-dinitrophenyl)amino acids, including the phenylalanine derivative, have utilized PES calculations to investigate their fragmentation and cyclization mechanisms in the gas phase. nih.govnih.govresearchgate.net These studies show that upon collisional activation, the [M-H]⁻ ion of this compound undergoes a facile cyclization reaction. nih.gov The PES mapping reveals a reaction pathway where the molecule first loses carbon dioxide (CO₂), followed by an intramolecular cyclization to form a 2-benzyl-5-nitro-1H-benzimidazole-3-oxide anion, and subsequent loss of water (H₂O). nih.gov This detailed pathway, elucidated through computational modeling, provides mechanistic insights that are difficult to obtain through experimental means alone. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) units, offering a chemically intuitive picture of molecular structure. q-chem.com It elucidates intramolecular interactions, such as charge transfer and hyperconjugation, by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.orgresearchgate.net

Key intramolecular interactions identified through NBO analysis include:

Hyperconjugation: The delocalization of electron density from the nitrogen lone pair (LP) of the amino group to the π* antibonding orbitals of the dinitrophenyl ring. This interaction is characteristic of donor-acceptor systems and contributes to the stabilization of the molecule.

Charge Delocalization in Nitro Groups: Significant delocalization occurs from the lone pairs on the oxygen atoms of the two nitro groups into the π* orbitals of the N-O bonds and the aromatic ring. This delocalization is responsible for the strong electron-withdrawing nature of the dinitrophenyl moiety.

Resonance in the Carboxyl Group: Interactions between the lone pairs of the hydroxyl oxygen and the π* orbital of the carbonyl group (C=O) lead to charge delocalization within the carboxylic acid functional group.

These delocalization effects, quantified as second-order perturbation theory energies (E(2)) in NBO analysis, indicate the strength of the donor-acceptor interactions. The analysis of natural charges on individual atoms further clarifies the charge distribution, highlighting the electron-deficient nature of the dinitrophenyl ring and the carbons attached to electronegative atoms.

Computational Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic parameters. nih.govjetir.org These theoretical calculations provide valuable insights into the molecular structure and can be correlated with experimental data to confirm structural assignments and understand spectral features. nih.gov

For this compound, computational models can predict various spectroscopic parameters, including ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can be compared with experimental spectra to assign specific protons and carbons. Experimental ¹H NMR data for this compound shows distinct signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. chemicalbook.com DFT calculations can reproduce these chemical shifts, allowing for a precise assignment of each signal to its corresponding nucleus in the molecular structure.

Vibrational Spectroscopy (FT-IR): Computational frequency analysis predicts the vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental FT-IR spectrum. Key predicted vibrations for this compound would include:

N-H stretching of the secondary amine.

Asymmetric and symmetric stretching of the NO₂ groups.

C=O stretching of the carboxylic acid.

Aromatic C-H and C=C stretching.

Correlation between the calculated vibrational frequencies and the experimental IR spectrum helps in the definitive assignment of absorption bands and confirms the functional groups present in the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations help identify the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the dinitrophenyl chromophore.

Mass Spectrometric Elucidation of Fragmentation Mechanisms

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization and dissociation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Characterization of Dissociation Pathways

Tandem mass spectrometry (MS/MS) is instrumental in establishing the fragmentation pathways of complex molecules. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation, and the resulting product ions are analyzed. This process allows for the detailed characterization of dissociation pathways. For this compound, MS/MS studies on the deprotonated molecule ([M-H]⁻) have shown that it undergoes a gas-phase cyclization reaction. nih.govresearchgate.net The primary dissociation pathway involves the sequential elimination of carbon dioxide (CO₂) and water (H₂O), which is analogous to a base-catalyzed cyclization that occurs in solution. nih.gov

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Analysis of Anionic Species

Electrospray ionization (ESI) is a soft ionization technique used to generate gas-phase ions from solution, making it ideal for analyzing thermally labile molecules like amino acid derivatives. nih.gov When analyzed in negative ion mode, this compound readily forms a deprotonated anionic species, [M-H]⁻, with a mass-to-charge ratio (m/z) of 330. nih.gov

Collision-Induced Dissociation (CID) is then used to fragment this precursor ion. The CID spectrum of the m/z 330 ion reveals a major fragment ion at m/z 268. nih.gov This corresponds to a neutral loss of 62 u, which is attributed to the elimination of the elements of carbonic acid (H₂CO₃), likely as a sequential loss of CO₂ (44 u) and H₂O (18 u). nih.gov This fragmentation process results in the formation of a deprotonated benzimidazole-N-oxide derivative. nih.govresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Inferred Neutral Loss |

| 330.07 | 268.07 | 62 | H₂CO₃ (CO₂ + H₂O) |

Data derived from studies on the collisional activation of the ESI-generated [M - H]⁻ ion of this compound. nih.gov

Application of Isotopic Labeling for Mechanistic Insights into Fragmentation

Isotopic labeling is a powerful technique used to trace the path of atoms during a chemical reaction or fragmentation process, providing definitive mechanistic insights. semanticscholar.org By selectively replacing an atom in a molecule with its stable isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the mass of the resulting fragments will shift, allowing researchers to determine the origin of the atoms in each fragment. semanticscholar.orgnih.gov

While specific isotopic labeling studies on this compound fragmentation were not detailed in the reviewed literature, the application of this method would be highly informative. For instance, to confirm the proposed fragmentation mechanism:

¹⁸O-labeling of the carboxylic acid group would result in the precursor ion shifting by +2 or +4 Da. Observing whether the 18 u neutral loss corresponds to H₂¹⁶O or H₂¹⁸O would confirm if the water molecule originates from the carboxyl group or involves other atoms.

¹³C-labeling of the carboxyl carbon would shift the precursor ion mass by +1 Da. If the 44 u neutral loss changes to 45 u, it would definitively prove that the eliminated CO₂ originates from the carboxylic acid group.

Deuterium (B1214612) labeling at the amine (N-D) or the α-carbon (α-D) could clarify the atoms involved in the cyclization and water elimination steps.

Such experiments provide unambiguous evidence that helps to validate or refute proposed fragmentation pathways derived from standard MS/MS analysis. semanticscholar.org

Analytical Characterization and Methodological Relevance of N 2,4 Dinitrophenyl L Phenylalanine

Chromatographic Methodologies for the Analysis of N-(2,4-Dinitrophenyl)-L-phenylalanine

The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), a process first introduced by Frederick Sanger, yields N-(2,4-dinitrophenyl) amino acids (DNP-amino acids), which are amenable to chromatographic analysis. This derivatization is crucial as it attaches a chromophore to the amino acid, facilitating its detection by UV-Vis spectrophotometry. The resulting DNP-amino acids, including this compound, are well-suited for separation and quantification using various chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS/MS).

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNP-amino acids, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of these derivatives. In RP-HPLC, a nonpolar stationary phase, typically octadecyl-silica (C18), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The determination of amino acids, including phenylalanine, is routinely achieved through the reverse-phase HPLC of their dinitrophenyl derivatives. nih.gov This methodology allows for the quantitation of all amino acids commonly found in a protein hydrolysate. nih.gov The sensitivity of this method is comparable to other common techniques, enabling the determination of amino acids in the low picomole range. nih.gov For rapid analysis, monolithic silica (B1680970) columns have been utilized, allowing for the detection of amino acid disorders like phenylketonuria within a short analysis time. rsc.org

The mobile phase in RP-HPLC typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of a mixture of DNP-amino acids with varying polarities. The use of a C18 monolithic silica column with a gradient high-performance liquid chromatography-photo diode array detection (HPLC-PDA) system has been shown to provide sufficient chromatographic resolution for amino acid analysis. rsc.org

Below is an interactive data table summarizing typical HPLC conditions for the analysis of DNP-amino acids.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) has emerged as a powerful tool for the definitive identification and highly sensitive quantification of DNP-amino acids. This technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing a high degree of selectivity and specificity.

For the analysis of this compound, the molecule would first be separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized, typically through electrospray ionization (ESI). In the mass spectrometer, the precursor ion corresponding to the deprotonated molecule of N-(2,4-dinitrophenyl)phenylalanine ([M-H]⁻) can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected.

Studies on the collisionally activated mass spectral fragmentation of N-(2,4-dinitrophenyl)phenylalanine [M – H]⁻ have shown that these ions dissociate via sequential eliminations of CO₂ and H₂O to produce deprotonated benzimidazole-N-oxide derivatives. nih.gov This fragmentation pattern is characteristic and can be used for the unequivocal identification of the compound.

LC/MS/MS is also widely used for the quantitative analysis of amino acids in various matrices, including biological fluids. nih.govresearchgate.net Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is often employed to achieve high accuracy and precision in quantification. nih.gov The development of LC/MS/MS methods for underivatized phenylalanine and tyrosine has been a significant advancement for clinical applications. nih.govresearchgate.net While direct analysis is possible, derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA), which is structurally related to the dinitrophenyl moiety, has been shown to be compatible with LC/MS analysis for the chiral resolution of amino acid enantiomers. mdpi.comresearchgate.net

Optimization of Chromatographic Conditions for Dinitrophenylated Amino Acids

The successful separation of a complex mixture of dinitrophenylated amino acids by HPLC relies on the careful optimization of several chromatographic parameters. These parameters include the mobile phase composition (pH, buffer concentration, type and content of organic modifier), temperature, and the type of stationary phase.

The pH of the mobile phase is a critical factor as it affects the ionization state of both the DNP-amino acids and any residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov The pKa values of the carboxylic acid and the secondary amine of the DNP-amino acids will determine their charge at a given pH. For instance, the dissociation constants of 2,4-dinitrophenyl derivatives of α-amino acids have been determined in micellar solutions of sodium dodecyl sulfate. researchgate.net

The concentration and type of organic modifier in the mobile phase influence the retention times and selectivity of the separation. nih.gov Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC. The choice of modifier can alter the selectivity of the separation due to different interactions with the analyte and the stationary phase. nih.gov

Computer-assisted method development software can be utilized to systematically study the influence of various parameters and to simulate and predict optimal chromatographic conditions. molnar-institute.com This approach can significantly reduce the time and effort required for method development by modeling the retention behavior as a function of mobile phase variables. molnar-institute.com For complex mixtures, gradient elution is often necessary to achieve adequate separation of all components within a reasonable analysis time. molnar-institute.com

Theoretical Basis of Chromatographic Behavior for Dinitrophenylated Amino Acids

The chromatographic behavior of dinitrophenylated amino acids is governed by the physicochemical properties of the entire molecule, with significant contributions from both the amino acid side chain and the dinitrophenyl moiety.

Influence of the Dinitrophenyl Moiety on Retention Characteristics

The introduction of the 2,4-dinitrophenyl group to the amino acid has a profound effect on its chromatographic retention, particularly in reversed-phase HPLC. This moiety imparts several key properties to the molecule:

Increased Hydrophobicity: The dinitrophenyl group is significantly more nonpolar than the original amino group. This increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase in RP-HPLC, resulting in longer retention times compared to the underivatized amino acids.

UV Absorbance: The dinitrophenyl group is a strong chromophore, absorbing UV light at a wavelength where the amino acid itself has little to no absorbance. This is the primary reason for this derivatization, as it allows for sensitive detection using a UV detector.

Potential for π-π Interactions: The aromatic nature of the dinitrophenyl ring allows for π-π interactions with stationary phases that possess aromatic character, such as phenyl-bonded phases. researchgate.net These interactions can provide an additional retention mechanism and alter the selectivity of the separation compared to purely aliphatic stationary phases like C18. The presence of nitro groups in a molecule can enhance its retention in certain reversed-phase systems. nih.gov

Stereochemical Considerations in the Separation of Dinitrophenylated Enantiomers

With the exception of glycine (B1666218), all proteinogenic amino acids are chiral. The derivatization of a racemic mixture of an amino acid with an achiral reagent like DNFB will produce a racemic mixture of the corresponding DNP-amino acid enantiomers. The separation of these enantiomers is crucial in many fields, including pharmaceutical analysis and food science.

The separation of enantiomers requires a chiral environment. In HPLC, this can be achieved in two main ways:

Chiral Stationary Phases (CSPs): These are stationary phases that have a chiral selector immobilized on the support material. The DNP-amino acid enantiomers interact differently with the chiral selector, leading to different retention times and thus, separation. For example, a quinine (B1679958) carbamate-based chiral anion exchange-type CSP has been used for the resolution of DNP-amino acid enantiomers. molnar-institute.com

Chiral Derivatizing Agents: The racemic amino acid mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. A well-known example is Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA), and its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). mdpi.comresearchgate.net The reaction of a D,L-amino acid mixture with L-FDLA produces two diastereomers, L-FDLA-D-amino acid and L-FDLA-L-amino acid, which can be separated by RP-HPLC.

The development of methods for the chiral separation of phenylalanine and its derivatives is an active area of research. researchgate.netnih.govresearchgate.net Two-dimensional HPLC, combining an achiral separation in the first dimension with a chiral separation in the second, has also been employed for the analysis of amino acid enantiomers. nih.gov

Methodological Analogies and Contributions to Chiral Derivatization Research

The compound this compound is a cornerstone in the field of chiral analysis, not merely as an analyte but as a model that informs the development and understanding of chiral derivatizing agents. Its structural features and the properties it imparts upon derivatization provide significant insights into the principles of enantiomeric resolution. This section explores its relationship with other widely used reagents, the fundamental design principles of dinitrophenyl-containing derivatizing agents, and their collective application in the stereospecific analysis of amino acids.

Parallels with Widely Used Dinitrophenyl-Based Chiral Reagents (e.g., Marfey's Reagents: FDAA, FDLA)

This compound shares a common structural heritage with a class of highly effective chiral derivatizing agents (CDAs) known as Marfey's reagents. The original Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its subsequent analogs like Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), were developed for the indirect chiral resolution of amino acids. mdpi.comuni-giessen.de The core of these reagents is the 2,4-dinitrophenyl group attached to a chiral moiety.

The fundamental parallel lies in the reaction mechanism and the resulting analytical advantage. These reagents react with the primary amino group of an analyte (e.g., a D- or L-amino acid) via nucleophilic aromatic substitution, displacing the fluorine atom. uni-giessen.denih.gov This reaction covalently links the chiral reagent to each enantiomer of the analyte, forming a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be separated using standard, achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov

The 2,4-dinitrophenyl (DNP) moiety serves as a strong chromophore, allowing for sensitive ultraviolet (UV) detection of the resulting diastereomers, typically around 340 nm. nih.govfishersci.com this compound itself is the product of such a derivatization reaction between L-phenylalanine and a dinitrophenylating agent like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. gbiosciences.com

While structurally similar, the choice of the chiral auxiliary (alanine amide in FDAA, leucine (B10760876) amide in FDLA, or phenylalanine in N-DNP-L-Phe) influences the chromatographic separation. The bulkiness and hydrophobicity of the side chain on the chiral reagent can affect the retention times and the resolution factor (α) between the diastereomeric pairs. For instance, FDLA was developed as an "advanced" Marfey's reagent because its increased hydrophobicity often leads to enhanced sensitivity and better separation in liquid chromatography-mass spectrometry (LC-MS) applications compared to FDAA. mdpi.comresearchgate.net The chromatographic behavior of this compound diastereomers (when used to derivatize another chiral amine, for example) would similarly be influenced by the steric and electronic properties of the phenylalanine side chain.

| Feature | This compound | Marfey's Reagent (FDAA) | Advanced Marfey's Reagent (FDLA) |

| Core Structure | 2,4-Dinitrophenyl (DNP) group | 2,4-Dinitrophenyl (DNP) group | 2,4-Dinitrophenyl (DNP) group |

| Chiral Auxiliary | L-Phenylalanine | L-Alanine Amide | L-Leucine Amide |

| Reactive Site for Derivatization | The amino group of L-phenylalanine is derivatized. | 5-Fluoro group for reaction with analyte's amino group. | 5-Fluoro group for reaction with analyte's amino group. |

| Primary Function | Product of dinitrophenylation; model for studying DNP-amino acids. | Chiral Derivatizing Agent (CDA). | Chiral Derivatizing Agent (CDA). |

| Detection | Strong UV absorbance (~340 nm) due to DNP group. | Forms derivatives with strong UV absorbance (~340 nm). fishersci.com | Forms derivatives with strong UV absorbance (~340 nm). |

| Key Contribution | Provides data on chromatographic behavior of DNP-aromatic amino acids. | Establishes a widely used method for indirect chiral separation of amino acids. uni-giessen.de | Improves upon FDAA with enhanced hydrophobicity and MS sensitivity. mdpi.comresearchgate.net |

General Design Principles for Dinitrophenyl-Containing Chiral Derivatizing Agents

The success of reagents like FDAA and the analytical utility of compounds like this compound are rooted in a set of rational design principles for dinitrophenyl-containing chiral derivatizing agents. researchgate.net

Reactive Group for Covalent Bonding : The agent must possess a reactive site that can form a stable, covalent bond with the analyte under mild conditions to prevent racemization of either the agent or the analyte. uni-giessen.dewikipedia.org In Sanger's reagent (DNFB) and Marfey's reagents (FDAA, FDLA), this is an activated fluorine atom on the dinitrophenyl ring, which is susceptible to nucleophilic substitution by the amino groups of analytes. uni-giessen.de

Chiral Center : To function as a chiral derivatizing agent, the molecule must be enantiomerically pure and contain a stereogenic center. wikipedia.org This chiral element is responsible for converting the enantiomeric pair of the analyte into a pair of diastereomers with distinct physicochemical properties, enabling their separation. The L-alanine amide in FDAA and the L-leucine amide in FDLA serve this purpose.

Strong Chromophore/Fluorophore : For sensitive detection, the agent should contain a moiety that absorbs light strongly or fluoresces. The 2,4-dinitrophenyl group is an excellent chromophore, providing high molar absorptivity in the UV-visible range (around 340 nm), which allows for the detection of derivatized amino acids in the nanomole to picomole range. fishersci.comnih.gov

This compound exemplifies the product formed based on these principles and serves as a reference for understanding how the properties of a specific amino acid side chain (the benzyl (B1604629) group of phenylalanine) influence the chromatographic behavior of DNP-derivatives.

Applications of Dinitrophenylation in Amino Acid Enantiomer Analysis and Quantification

Dinitrophenylation, particularly using chiral reagents like FDAA and FDLA, is a robust and widely applied method for the analysis and quantification of amino acid enantiomers in a variety of complex matrices. uni-giessen.deresearchgate.net This "indirect" method of chiral separation is often preferred over "direct" methods (using chiral stationary phases) because it utilizes more durable and less expensive conventional RP-HPLC columns and is compatible with a wider range of mobile phases and detection methods, including mass spectrometry. mdpi.comnih.gov

The methodology involves a straightforward derivatization step where the sample containing amino acids is heated with the reagent (e.g., FDAA) in a buffered, alkaline solution. fishersci.com After the reaction is complete, the mixture of diastereomers is directly analyzed by RP-HPLC.

Key Research Applications:

Natural Product Chemistry : Determining the absolute configuration of amino acids within novel peptides and other natural products isolated from sources like marine sponges, bacteria, and fungi. nih.gov

Biological and Clinical Research : Quantifying trace amounts of D-amino acids in physiological samples (e.g., brain tissue, serum). nih.govnih.gov D-amino acids like D-serine and D-aspartate are now recognized as important signaling molecules in the nervous system, and their levels can be indicative of certain diseases. nih.gov

Food Science : Detecting the presence of D-amino acids in food products, which can be an indicator of fermentation, processing conditions, or bacterial contamination. nih.gov

Geochronology : Assessing the extent of racemization of amino acids in fossils for dating purposes.

The separation of DNP-derivatized amino acids is highly effective, with a general elution order observed where the diastereomer formed from the D-amino acid is retained longer and elutes later than the diastereomer formed from the L-amino acid on RP-HPLC columns. fishersci.com

| Amino Acid Analyte | Derivatizing Agent | Analytical Method | Typical Elution Order (on RP-HPLC) | Reference |

| Alanine (B10760859) (Ala) | FDAA | RP-HPLC-UV | L-DNP-Ala derivative before D-DNP-Ala derivative | fishersci.com |

| Aspartic Acid (Asp) | FDLA | LC-MS/MS | L-DNP-Asp derivative before D-DNP-Asp derivative | nih.govnih.gov |

| Phenylalanine (Phe) | FDAA | RP-HPLC-UV | L-DNP-Phe derivative before D-DNP-Phe derivative | fishersci.com |

| Serine (Ser) | FDLA | LC-MS/MS | L-DNP-Ser derivative before D-DNP-Ser derivative | nih.gov |

| Glutamic Acid (Glu) | FDLA | LC-MS/MS | L-DNP-Glu derivative before D-DNP-Glu derivative | nih.gov |

This consistent elution pattern and the high resolution achievable make dinitrophenylation a reliable tool for unambiguous identification and accurate quantification of amino acid enantiomers.

Advanced Research Directions and Emerging Applications of N 2,4 Dinitrophenyl L Phenylalanine

N-(2,4-Dinitrophenyl)-L-phenylalanine in the Study of Complex Reaction Kinetics and Mechanisms

The study of this compound and related compounds provides significant insights into chemical reaction dynamics, particularly in contrasting gas-phase and solution-phase behaviors. nih.govnih.gov Tandem mass spectrometry, combined with deuterium (B1214612) labeling and computational modeling, has been instrumental in elucidating the intricate reaction pathways of these molecules. nih.govresearchgate.net

In the gas phase, deprotonated N-(2,4-dinitrophenyl)amino acids, including the phenylalanine derivative, undergo unimolecular fragmentation upon collisional activation. nih.gov This process is not a simple cleavage but a structured, multi-step reaction. The primary pathway involves the sequential elimination of carbon dioxide (CO₂) and water (H₂O). nih.govresearchgate.net This fragmentation is a gas-phase analogue of a base-catalyzed cyclization reaction that occurs in solution. nih.gov The study of these gas-phase reactions offers a unique window into the intrinsic reactivity of the molecule, free from solvent effects. nih.gov The lack of solvation in the gas phase enhances the nucleophilicity of the critical anion, allowing the reaction to proceed readily. nih.gov

A key area of research is the comparison between the reaction dynamics of this compound in the gas phase versus in solution. While the resulting products can be analogous, the conditions and intermediates differ significantly. nih.gov The gas-phase cyclization of the monoanion is a facile process. nih.gov In contrast, the base-catalyzed cyclization in an aqueous dioxane solution requires the reactant to be a dianion to proceed on a reasonable timescale. nih.govnih.gov This highlights the profound influence of the solvent environment, which can stabilize anions and attenuate their reactivity, thus necessitating stronger basic conditions to drive the reaction in solution. nih.gov

| Phase | Reactant State | Conditions | Key Observation |

| Gas Phase | Monoanion ([M - H]⁻) | Collisional Activation | Facile cyclization due to high nucleophilicity of unsolvated anion. nih.gov |

| Solution Phase | Dianion | Strong Base (e.g., NaOH in aqueous dioxane) | Reaction is slower; requires stronger conditions to overcome solvation effects. nih.govnih.gov |

This table provides a comparative overview of the reaction dynamics for the cyclization of N-(2,4-dinitrophenyl)amino acids in different phases.

Detailed mechanistic studies have revealed the precise steps involved in the fragmentation of deprotonated this compound. The process is initiated by collisional activation of the [M - H]⁻ ion. nih.gov This leads to a sequential loss of CO₂ and H₂O. nih.gov The ultimate product is a deprotonated benzimidazole-N-oxide derivative, specifically 2-benzyl-5-nitro-1H-benzimidazole-3-oxide in the case of the phenylalanine derivative. nih.gov Theoretical calculations support a mechanism where cyclization occurs after the initial loss of CO₂ but before the elimination of H₂O. nih.gov Further experiments with related compounds, such as the N-ethylamide of N-(2,4-dinitrophenyl)alanine, show that a similar cyclization can occur, suggesting that the elimination of CO₂ is not an absolute prerequisite for the cyclization step itself. nih.gov

Molecular Interaction Studies within Enzyme Systems Utilizing Dinitrophenylated Amino Acids

Dinitrophenylated (DNP) amino acids serve as valuable tools in biochemistry and molecular biology for probing the structure and function of enzyme systems. nih.gov Their unique chemical properties allow them to be used as substrate analogues and molecular probes to investigate binding events and catalytic mechanisms. acs.orgnih.gov

Understanding the precise molecular interactions between a ligand and an enzyme is fundamental to drug design and protein engineering. researchgate.netnih.gov Dinitrophenylated amino acids are utilized to map these interactions within an enzyme's binding pocket. The interactions are typically a combination of several forces. biorxiv.org

| Type of Interaction | Description | Relevance to DNP-Amino Acids |

| Hydrophobic Interactions | Occur between nonpolar groups, driven by the exclusion of water. | The dinitrophenyl group and the phenyl group of phenylalanine provide extensive nonpolar surfaces for hydrophobic contacts within the active site. biorxiv.org |

| Electrostatic Interactions | Include ionic bonds (salt bridges) and hydrogen bonds. | The nitro groups of the DNP moiety are strong electron acceptors and can participate in hydrogen bonding or other polar interactions. The carboxylate group of the amino acid forms key ionic bonds. biorxiv.orgwikipedia.org |

| Van der Waals Forces | Weak, short-range attractions between all atoms. | These forces contribute significantly to the overall binding affinity, especially with a large, well-fitting ligand like a DNP-amino acid. biorxiv.org |

This table outlines the primary types of molecular interactions that govern the binding of dinitrophenylated amino acids within enzyme active sites.

The binding of a DNP-amino acid can be monitored using various biophysical techniques. These methods can reveal which amino acid residues in the enzyme are crucial for binding and how the ligand is oriented within the active site. nih.gov In some cases, the DNP group can "transconjugate," meaning it can split from its amino acid carrier and form a covalent bond with proteins, which is another mechanism of interaction. nih.gov These detailed studies provide a clearer picture of the enzyme-ligand complex, aiding in the rational design of specific inhibitors or novel biocatalysts. nih.gov

Design and Application of this compound as a Chemical Probe for Molecular Systems

The modification of amino acids, such as L-phenylalanine, with the 2,4-dinitrophenyl (DNP) group transforms them into valuable chemical probes for studying molecular systems. The DNP group, being a strong electron-withdrawing moiety, alters the chemical and physical properties of the parent molecule, making it a useful tool in biochemical and biotechnological research. ontosight.ai This dinitrophenylation allows for the investigation of protein structure, dynamics, and interactions.

Principles of Dinitrophenyl Probe Synthesis and Labeling Strategies

The synthesis of this compound and other dinitrophenylated amino acids typically involves the reaction of the amino acid with a dinitrophenylating agent. A common method is the reaction of L-phenylalanine with 2,4-dinitrochlorobenzene or 1-fluoro-2,4-dinitrobenzene (B121222). nih.gov This reaction results in the formation of a stable covalent bond between the DNP group and the amino group of the amino acid.

The dinitrophenyl group can be introduced into various biomolecules to serve as a reporter group or hapten. For instance, oligonucleotides labeled with DNP can be used in analytical tests that rely on anti-DNP antibodies for detection. biosyn.com These labeled oligonucleotides can be synthesized using phosphoramidites carrying the 2,4-dinitrophenyl group, which are compatible with standard solid-phase oligonucleotide synthesis cycles. nih.gov This allows for the attachment of single or multiple DNP groups to the 5'-end of oligonucleotides. nih.gov

Labeling strategies are not limited to nucleic acids. Proteins can also be labeled with DNP groups. For example, two lysine (B10760008) residues in bovine serum albumin have been shown to react with 1-fluoro-2,4-dinitrobenzene with high efficiency. nih.gov The versatility of DNP labeling extends to various applications, including the preparation of nonisotopic DNA probes where a photoactivatable reagent can be used to introduce DNP haptens onto the DNA. researchgate.net

The following table summarizes key characteristics of common dinitrophenylating agents used in probe synthesis:

| Dinitrophenylating Agent | Reactive Towards | Common Application |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary amines (e.g., N-terminus of peptides, lysine side chains) | Peptide sequencing (Sanger's reagent), protein modification |

| 2,4-Dinitrochlorobenzene (DNCB) | Primary and secondary amines, thiols | Synthesis of DNP-amino acids, induction of contact hypersensitivity in immunological studies |

Methodologies for Studying Probe-Macromolecule Interactions at the Molecular Level

Once a macromolecule is labeled with a DNP probe, various biophysical techniques can be employed to study its interactions with other molecules. The DNP group's spectral properties make it detectable through methods like ultraviolet (UV) spectroscopy. ontosight.ai

A prominent application of DNP-labeled macromolecules is in studying antibody-antigen interactions. The binding of anti-DNP antibodies to DNP groups on proteins like bovine serum albumin can be quantified using fluorescence-quenching titrations. nih.gov In this method, the intrinsic fluorescence of the antibody's tryptophan residues is quenched upon binding to the DNP hapten. By measuring the degree of fluorescence quenching at different concentrations of the DNP-labeled protein, the binding affinity and stoichiometry of the interaction can be determined.

Difference-spectral titrations are another method used to measure the association between DNP-albumins and antibodies at high protein concentrations. nih.gov Furthermore, the accessibility of the DNP probe on the macromolecule can provide insights into the local protein environment. For example, the availability of DNP groups on bovine serum albumin to anti-DNP antibodies was found to increase significantly at a lower pH, suggesting conformational changes in the protein. nih.gov

The interaction of DNP groups with their environment can also be studied using infrared (IR) spectroscopy. While not directly on this compound, studies with L-4-nitrophenylalanine, a similar probe, have shown that the nitro group's symmetric stretching frequency is sensitive to the local protein environment. researchgate.net This suggests that IR spectroscopy could be a valuable tool for probing the microenvironment of DNP-labeled phenylalanine in proteins.

Future Trajectories in Theoretical and Synthetic Methodologies

The field of dinitrophenyl-amino acid research is continually evolving, with advancements in computational chemistry and a growing emphasis on sustainable synthetic practices.

Computational Advancements for Predictive Modeling of Dinitrophenyl-Amino Acid Behavior

Computational modeling has become an indispensable tool for understanding the behavior of molecules at the atomic level. For N-(2,4-dinitrophenyl)-amino acids, molecular modeling using methods like Density Functional Theory (DFT) has been employed to study their fragmentation patterns in mass spectrometry. nih.gov These computational approaches can provide insights into the gas-phase cyclization reactions of these molecules, which are analogous to their base-catalyzed cyclization in solution. nih.govresearchgate.net

The future of predictive modeling for dinitrophenyl-amino acid behavior lies in the development of more accurate and efficient computational methods. Advanced molecular editors and visualizers, coupled with various force fields like the Universal Force Field (UFF) and the General Amber Force Field (GAFF), allow for the calculation of properties such as optimized energy and molecular weight. mdpi.com These tools can be used to predict the stability and reactivity of dinitrophenyl-amino acids and their derivatives.

Future research will likely focus on:

Developing more sophisticated force fields specifically parameterized for dinitrophenylated amino acids to improve the accuracy of molecular dynamics simulations.

Utilizing quantum mechanics/molecular mechanics (QM/MM) methods to model the behavior of DNP probes within complex biological systems, such as enzymes or protein binding pockets.

Employing machine learning and artificial intelligence to predict the properties and interactions of novel dinitrophenyl-amino acid derivatives, accelerating the design of new chemical probes.

Development of Novel and Environmentally Conscious Synthetic Routes for Dinitrophenylated Amino Acids

The traditional synthesis of dinitrophenylated amino acids often involves the use of hazardous reagents and organic solvents. There is a growing need for the development of novel and environmentally conscious synthetic routes that are more sustainable. This aligns with the broader trend in chemistry towards "green chemistry," which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

While specific green synthetic routes for this compound are not yet widely reported, general principles of green chemistry can be applied. These include:

Use of Safer Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis (using enzymes), to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Recent advancements in the synthetic biology of amino acid production in host organisms like Escherichia coli could pave the way for biocatalytic approaches to dinitrophenylation. wikipedia.orgnih.gov The discovery of new synthetic routes for amino acids in prebiotic chemistry, driven by computational tools, also offers new perspectives for designing more efficient and environmentally friendly syntheses. nih.gov

Future research in this area will likely involve exploring enzymatic methods for the dinitrophenylation of phenylalanine and other amino acids, as well as developing solvent-free or aqueous-based synthetic protocols.

Q & A

Q. What are the key synthetic routes for N-(2,4-dinitrophenyl)-L-phenylalanine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution, where the amino group of L-phenylalanine reacts with 1-chloro-2,4-dinitrobenzene under basic conditions. Optimal pH (9–10) and temperature (60–70°C) are critical to minimize side reactions like hydrolysis of the dinitrophenyl group. Solvent choice (e.g., DMF or THF) affects solubility and reaction kinetics. Post-synthesis purification often involves recrystallization or column chromatography to remove unreacted starting materials .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization combines HPLC (reverse-phase C18 columns, UV detection at 340 nm for the dinitrophenyl chromophore) and mass spectrometry (exact mass: 331.08 g/mol, [M+H]⁺ at m/z 332.08) . ¹H/¹³C NMR confirms regioselectivity: aromatic protons of the dinitrophenyl group appear as distinct doublets (δ 8.5–9.0 ppm), while the phenylalanine backbone shows characteristic signals (e.g., α-proton at δ 4.3–4.5 ppm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

this compound is light-sensitive due to the nitro groups. Long-term storage requires desiccation at –20°C in amber vials. Aqueous solutions degrade within 48 hours at room temperature; stability in organic solvents (e.g., DMSO) exceeds 6 months. Decomposition products include 2,4-dinitrophenol and free phenylalanine, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Q. How does the dinitrophenyl group influence solubility in common solvents?

The hydrophobic dinitrophenyl moiety reduces water solubility compared to unmodified phenylalanine. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | >50 |

| Methanol | 10–15 |

| Ethyl Acetate | 2–5 |

| Preferential solubility in polar aprotic solvents guides reaction design and purification . |

Advanced Research Questions

Q. What role does this compound play in studying peptide conformation via UV-Vis spectroscopy?

The dinitrophenyl group acts as a chromophoric label (λmax ≈ 340 nm, ε ≈ 15,000 M⁻¹cm⁻¹), enabling real-time monitoring of peptide folding/unfolding. For example, incorporation into model peptides allows quantification of solvent accessibility changes during helix-coil transitions. Competitive quenching experiments with iodide or acrylamide provide insights into tertiary structure dynamics .

Q. How can contradictory NMR data for this compound be resolved in structural studies?

Discrepancies in aromatic proton splitting patterns may arise from tautomerism or crystallographic packing effects. Variable-temperature NMR (e.g., 25–60°C) and X-ray crystallography (e.g., CCDC deposition 295015) confirm the dominant para-nitro orientation. Computational modeling (DFT) further validates electronic interactions between the nitro and phenyl groups .

Q. What challenges arise when using this compound in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing nitro groups reduce nucleophilicity, complicating coupling reactions. Strategies include:

Q. How does this derivative facilitate mechanistic studies of enzymatic transamination?

The dinitrophenyl group sterically hinders active-site binding in aminotransferases, making it a competitive inhibitor (Ki ≈ 10 µM). Kinetic assays (e.g., coupled with lactate dehydrogenase) reveal altered Vmax/Km ratios, while X-ray crystallography of enzyme-inhibitor complexes identifies key binding residues .

Q. What analytical methods address interference from the dinitrophenyl group in fluorescence-based assays?

The compound’s intrinsic fluorescence quenching necessitates HPLC-MS/MS for quantification in biological matrices. Alternatively, enzymatic cleavage of the phenylalanine backbone (e.g., using chymotrypsin) releases free dinitrophenol, which is quantified spectrophotometrically. Calibration curves must account for matrix effects .

Q. How is this compound utilized in structure-activity relationship (SAR) studies of antimicrobial peptides?

Incorporation into amphipathic peptides enhances membrane interaction via hydrophobic dinitrophenyl-phospholipid stacking. MIC assays against E. coli and S. aureus show a 2–4x increase in potency compared to unmodified peptides. Circular dichroism (CD) confirms α-helix stabilization in membrane-mimetic environments .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions and inert atmosphere to prevent nitro group reduction.

- Crystallization : Slow evaporation from DMF/water yields monoclinic crystals (space group P2₁) suitable for diffraction studies .

- Safety : Handle with nitrile gloves and eye protection; avoid inhalation (WGK 3 hazard classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.